molecular formula C14H19NO3 B4172543 ETHYL [(4-TERT-BUTYLPHENYL)CARBAMOYL]FORMATE

ETHYL [(4-TERT-BUTYLPHENYL)CARBAMOYL]FORMATE

Cat. No.: B4172543
M. Wt: 249.30 g/mol
InChI Key: WURIMUMBNRFTHG-UHFFFAOYSA-N
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Description

Ethyl (4-tert-butylphenyl)aminoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a tert-butylphenyl group, and an amino group attached to an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-tert-butylphenyl)aminoacetate typically involves the reaction of 4-tert-butylaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of ethyl (4-tert-butylphenyl)aminoacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-tert-butylphenyl)aminoacetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Ethyl (4-tert-butylphenyl)aminoacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (4-tert-butylphenyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Ethyl (4-tert-butylphenyl)aminoacetate can be compared with other similar compounds, such as:

  • Ethyl (4-methylphenyl)aminoacetate
  • Ethyl (4-ethylphenyl)aminoacetate
  • Ethyl (4-isopropylphenyl)aminoacetate

Uniqueness

The presence of the tert-butyl group in ethyl (4-tert-butylphenyl)aminoacetate imparts unique steric and electronic properties, making it distinct from its analogs. This can influence its reactivity, stability, and interaction with molecular targets, thereby affecting its overall chemical and biological behavior.

Properties

IUPAC Name

ethyl 2-(4-tert-butylanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-5-18-13(17)12(16)15-11-8-6-10(7-9-11)14(2,3)4/h6-9H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURIMUMBNRFTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 20 ml of tetrahydrofuran, were added 3.13 g of 4-t-butyl aniline, and 2.42 g of triethylamine, and the solution was iced. In the iced solution, 2.73 g of ethyl chloroglyoxylic acid was added dropwise to the resulting solution over 10 minutes, after which the solution was heated to room temperature, and stirred for about one hour. After completion of the reaction, 50 ml of water was added to the reacted solution, and extraction was carried out three times with ethyl acetate. The organic phase was dried over anhydrous magnesium sulfate and solvent was evaporated under reduced pressure to obtain 4.97 g (99.7%) of ethyl-2-(4-t-butylphenylamino)-2-oxoacetate.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL [(4-TERT-BUTYLPHENYL)CARBAMOYL]FORMATE
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